rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine
Description
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine: is a complex organic compound characterized by its unique decahydropyrido[4,3-f][1,4]oxazepine structure
Properties
IUPAC Name |
(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-11-7-16-14(17-8-11)18-5-6-19-13-9-15-4-3-12(13)10-18/h7-8,12-13,15H,2-6,9-10H2,1H3/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHLAAJVSDYUKF-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCOC3CNCCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(N=C1)N2CCO[C@@H]3CNCC[C@@H]3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine ring: Starting with ethylamine and a suitable diketone, the pyrimidine ring is formed through a cyclization reaction.
Construction of the decahydropyrido[4,3-f][1,4]oxazepine core: This involves a series of cyclization and hydrogenation reactions, often using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Final coupling: The pyrimidine ring is then coupled with the decahydropyrido[4,3-f][1,4]oxazepine core under specific conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For improved efficiency and scalability.
Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the desired product.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary widely but often involve polar aprotic solvents like acetonitrile (CH₃CN) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces a variety of substituted derivatives, depending on the reagents used.
Scientific Research Applications
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rel-(5aR,9aS)-4-(5-methylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine
- rel-(5aR,9aS)-4-(5-phenylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine
Uniqueness
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine is unique due to its specific ethyl
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
